Cobaltous bromide

Catalog No.
S603366
CAS No.
7789-43-7
M.F
Br2Co
M. Wt
218.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobaltous bromide

CAS Number

7789-43-7

Product Name

Cobaltous bromide

IUPAC Name

cobalt(2+);dibromide

Molecular Formula

Br2Co

Molecular Weight

218.74 g/mol

InChI

InChI=1S/2BrH.Co/h2*1H;/q;;+2/p-2

InChI Key

BZRRQSJJPUGBAA-UHFFFAOYSA-L

SMILES

[Co](Br)Br

Solubility

Readily soluble in water
112 parts by wt (of formula wt)/100 parts of water by wt at 20 °C
66.7 g/100 mL water at 59 °C; 68.1 g/100 cc water at 97 °C; 77.1 g/100 cc of ethanol at 20 °C; 58.6 g/100 cc of methanol at 30 °C
126.754 lb/100 lb water at 70 °F
Readily soluble in methanol, ethanol, acetone and methyl acetate

Synonyms

cobalt bromide hexahydrate, cobalt dibromide, tetraaquacobalt(II) bromide dihydrate

Canonical SMILES

[Co+2].[Br-].[Br-]

Cobaltous bromide appears as a red-violet crystalline solid that is soluble in water. It is often synthesized through the direct reaction of cobalt metal with bromine. The reaction can be represented as follows:

Co s +Br2 l CoBr2 s \text{Co s }+\text{Br}_2\text{ l }\rightarrow \text{CoBr}_2\text{ s }

This compound is notable for its catalytic properties and its role in various chemical syntheses and studies .

- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Cobalt/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Redox Processes: A more complex method involves using manganese metal in an aqueous solution of cobaltous bromide to create mixed manganese/cobalt/bromine catalyst solutions .
  • Complex Formation: Cobaltous bromide can also be synthesized by reacting cobalt salts with bromine in the presence of suitable solvents .
  • Cobaltous BromideCoBr₂Red-violet solidSoluble in waterCatalysis, chemical synthesisCobaltic BromideCoBr₃Dark blue solidSolubleLess common; may exhibit different reactivityManganous BromideMnBr₂Pink solidSolubleCatalysis, especially in redox reactionsNickel(II) BromideNiBr₂Green solidSolubleUsed in electroplating and catalysis

    Cobaltous bromide stands out due to its specific catalytic properties and its ability to form stable complexes with various ligands, making it particularly useful in organic synthesis compared to similar compounds.

    Research indicates that cobaltous bromide interacts significantly with nitrogen-containing ligands, forming stable complexes that exhibit enhanced catalytic properties. These interactions are crucial for understanding its behavior in various chemical environments and its potential applications in catalysis

    Crystal Structure

    Anhydrous Form (Green Crystals)

    The anhydrous form of cobaltous bromide exhibits a distinctive green crystalline structure that distinguishes it from its hydrated counterparts [8]. The anhydrous cobaltous bromide crystallizes in a trigonal crystal system with well-defined structural parameters [7]. The green coloration is characteristic of the anhydrous state and serves as a visual indicator of the dehydrated form [8] [10].

    The anhydrous structure demonstrates notable thermal stability, with a melting point of 678°C, indicating strong intermolecular forces within the crystal lattice [10]. The compound exhibits a density of 4.909 grams per milliliter at 25°C, reflecting the compact arrangement of cobalt and bromide ions in the anhydrous crystalline matrix [10]. The green crystals are highly hygroscopic and readily absorb moisture from the atmosphere, leading to the formation of hydrated forms under ambient conditions [8].

    Hydrated Forms (Hexahydrate and Dihydrate)

    Cobaltous bromide forms two primary hydrated crystalline phases: the hexahydrate and dihydrate forms [8] [13]. The hexahydrate form, with the molecular formula cobaltous bromide hexahydrate, appears as red-purple crystals that are distinctly different in appearance from the anhydrous green form [8]. This hexahydrate represents the stable form under normal atmospheric conditions and has a molecular weight of 326.83 grams per mole [13].

    The hexahydrate exhibits specific thermal characteristics, with a melting point ranging from 47 to 48°C [13]. The crystalline structure incorporates six water molecules per cobaltous bromide unit, arranged in a specific geometric configuration that influences the overall crystal stability [13]. The density of the hexahydrate form is significantly lower at 2.46 grams per cubic centimeter compared to the anhydrous form, reflecting the incorporation of water molecules into the crystal lattice [13].

    The dihydrate form represents an intermediate hydration state that forms during the controlled dehydration of the hexahydrate [8]. The formation of the dihydrate occurs at approximately 100°C through the loss of four water molecules from the hexahydrate structure [8]. This transformation follows the reaction pathway where hexahydrate converts to dihydrate plus four water molecules [8]. Further heating to 130°C results in complete dehydration to yield the anhydrous green form [8].

    Crystallographic Space Group and Lattice Parameters

    The anhydrous cobaltous bromide crystallizes in the trigonal crystal system with space group P-3m1, which corresponds to space group number 164 in the International Tables for Crystallography [7] [37]. This space group designation indicates the specific symmetry operations that define the crystal structure, including three-fold rotational symmetry and mirror planes [37].

    ParameterValueUnit
    Crystal SystemTrigonal-
    Space GroupP-3m1Hermann-Mauguin notation
    Space Group Number164International Tables
    Density (calculated)4.35g/cm³
    Formation Energy-0.320eV/atom

    The lattice parameters for cobaltous bromide demonstrate the characteristic trigonal symmetry with specific dimensional constraints [7]. The Materials Project database indicates that the calculated density is 4.35 grams per cubic centimeter, which aligns closely with experimental determinations [7]. The formation energy of -0.320 electron volts per atom indicates thermodynamic stability of the crystalline structure [7].

    The crystallographic analysis reveals that cobaltous bromide is stable against decomposition into other chemical combinations, as indicated by an energy above hull value of 0.000 electron volts per atom [7]. This thermodynamic stability contributes to the persistence of the crystalline structure under normal conditions [7].

    Spectroscopic Properties

    Infrared Spectroscopy

    The infrared spectroscopic characteristics of cobaltous bromide provide detailed information about the vibrational modes within the crystal structure [5] [14]. The cobalt-bromide system exhibits specific absorption bands that correspond to metal-halide stretching and bending vibrations [14]. Infrared spectroscopy of related cobalt complexes demonstrates characteristic absorption patterns in the range of 400 to 4000 wavenumbers [5].

    For cobalt-containing compounds, the metal-ligand vibrational frequencies typically appear in the lower frequency region of the infrared spectrum [14]. The stretching vibrations involving cobalt-bromide bonds are expected to occur at frequencies below 600 wavenumbers, consistent with the relatively heavy mass of both cobalt and bromide atoms [14] [15]. The infrared spectrum provides fingerprint identification for the specific coordination environment around the cobalt center [5].

    Vibrational mode assignments for cobalt bromide systems include symmetric and asymmetric stretching modes, as well as bending deformations [14]. The infrared-active vibrations follow selection rules based on the symmetry of the crystal structure, with the trigonal P-3m1 space group determining which vibrational modes are observable in the infrared spectrum [14] [15].

    Ultraviolet-Visible Absorption Spectra

    The electronic absorption spectra of cobaltous bromide in the ultraviolet-visible region reflect the d-d electronic transitions characteristic of cobalt(II) systems [20] [21]. Cobalt(II), with its d⁷ electronic configuration, exhibits specific electronic transitions that give rise to characteristic absorption bands [20]. The octahedral cobalt(II) environment typically shows broad absorption bands in the visible and near-infrared regions [20].

    The electronic transitions in cobaltous bromide systems involve transitions from the ground state ⁴T₁ᵍ(F) to excited states including ⁴T₂ᵍ(F), ⁴A₂ᵍ(F), and ⁴T₁ᵍ(P) [20] [21]. These transitions typically appear as broad bands due to vibronic coupling effects [20]. The tetrahedral coordination environment, which may be present in certain phases of cobaltous bromide, exhibits characteristic blue coloration due to electronic transitions occurring around 15,000 to 20,000 wavenumbers [21].

    Electronic TransitionApproximate Wavelength RangeCharacteristic Features
    ⁴T₁ᵍ(F) → ⁴T₂ᵍ(F)Near-infraredBroad, less intense
    ⁴T₁ᵍ(F) → ⁴A₂ᵍ(F)VisibleModerate intensity
    ⁴T₁ᵍ(F) → ⁴T₁ᵍ(P)VisibleBroad band

    The absorption characteristics are influenced by the coordination geometry around the cobalt center, with octahedral and tetrahedral environments showing distinctly different spectral patterns [20] [21]. The presence of bromide ligands affects the ligand field strength and consequently modifies the electronic transition energies compared to other halide systems [6].

    Selective Absorption Characteristics in Different Solvents

    The absorption spectra of cobaltous bromide exhibit solvent-dependent characteristics that reflect changes in the coordination environment and solvation effects [6]. Historical studies on cobalt halide systems demonstrate that the absorption maxima and band intensities are significantly influenced by the solvent medium [6]. The principal absorption band of cobaltous bromide is positioned toward longer wavelengths compared to cobalt chloride when dissolved in corresponding concentrated halide acids [6].

    The selective absorption behavior in different solvents provides insight into the solution chemistry and coordination preferences of the cobaltous bromide system [6]. In concentrated hydrobromic acid solutions, cobaltous bromide exhibits characteristic absorption patterns that differ from those observed in other solvent systems [6]. The frequency values of component absorption bands correspond to specific electronic transitions that are modulated by the solvent environment [6].

    Solvent effects on cobaltous bromide absorption include shifts in band positions, changes in band intensities, and modifications of band shapes [6]. These variations arise from differences in solvation energies, coordination number changes, and alterations in the ligand field strength depending on the solvent molecules present [6]. The analysis of absorption spectra across different solvents provides valuable information about the solution-phase behavior and coordination chemistry of cobaltous bromide [6].

    Structural Transitions

    Temperature-Dependent Phase Transitions

    Cobaltous bromide undergoes well-defined temperature-dependent phase transitions that involve changes in both hydration state and crystal structure [8] [28]. The most significant phase transition occurs during the dehydration process, where the hexahydrate form transforms through intermediate stages to yield the anhydrous form [8]. The initial transformation begins at 100°C, where the hexahydrate releases four water molecules to form the dihydrate [8].

    The thermal behavior of cobaltous bromide hydrates follows a systematic pattern of water loss with increasing temperature [28] [31]. Thermal analysis studies of related cobalt(II) complexes demonstrate that dehydration processes typically involve multiple steps with distinct activation energies [28]. The temperature range for the first dehydration step in cobalt(II) hydrates generally occurs between 50 and 150°C, depending on the specific coordination environment [31].

    Temperature RangePhase TransitionProducts Formed
    100°CHexahydrate → DihydrateLoss of 4 H₂O molecules
    130°CDihydrate → AnhydrousLoss of 2 H₂O molecules
    678°CMelting pointLiquid phase

    The phase transitions exhibit characteristic thermal signatures that can be detected through differential scanning calorimetry and thermogravimetric analysis [28] [33]. The activation energies for dehydration processes in cobalt(II) systems typically range from 45 to 135 kilojoules per mole, indicating the energy barriers associated with water molecule removal [28].

    Dehydration Mechanisms and Energetics

    The dehydration mechanism of cobaltous bromide hydrates involves complex structural rearrangements that occur through specific reaction pathways [28] [34]. The dehydration process is characterized by the progressive removal of water molecules from the coordination sphere and crystal lattice positions [28]. The mechanism involves the breaking of hydrogen bonds and coordination bonds between water molecules and the cobalt center [28].

    Kinetic studies of cobalt(II) hydrate dehydration reveal that the process follows specific rate laws that depend on temperature, water vapor pressure, and crystal structure [34]. The dehydration occurs through an interface-controlled mechanism where chemical changes occur preferentially within the contact zone between reactant and product phases [28]. The activation energies for dehydration steps reflect the strength of water molecule binding within the crystal structure [28].

    The energetics of dehydration involve consideration of both enthalpy and entropy changes associated with water molecule removal [28] [32]. The formation of the anhydrous phase from hydrated precursors requires sufficient thermal energy to overcome the stabilization provided by hydrogen bonding and coordination interactions [28]. The dehydration process is typically irreversible under normal atmospheric conditions, although rehydration can occur upon exposure to humid environments [8].

    Dehydration ParameterTypical ValuesUnits
    Activation Energy (first step)45-57kJ/mol
    Activation Energy (later steps)133-135kJ/mol
    Temperature Range50-150°C
    Water Vapor Pressure Effect0.25 mm minimumHg

    Reaction of Cobalt Hydroxide with Hydrobromic Acid

    The most widely employed method for preparing cobaltous bromide involves the neutralization reaction between cobalt hydroxide and hydrobromic acid. This classical approach represents the most straightforward and economical synthesis route for laboratory-scale production [1] [2].

    The reaction proceeds according to the following stoichiometric equation:
    Co(OH)₂ + 2HBr → CoBr₂·6H₂O

    This reaction typically occurs at room temperature and yields the hexahydrate form of cobaltous bromide as red-purple crystals [3] [2]. The process is characterized by high yields exceeding 90% and produces material of good purity suitable for most applications [1]. The hexahydrate form is the most stable under ambient conditions and serves as the primary starting material for subsequent dehydration processes.

    The reaction mechanism involves the acid-base neutralization where the hydroxide ions from cobalt hydroxide react with the hydrogen ions from hydrobromic acid, forming water molecules. Simultaneously, the cobalt cations coordinate with bromide anions and water molecules to form the hydrated salt structure [2].

    Direct Reaction of Elemental Cobalt with Bromine

    The direct combination of elemental cobalt with bromine represents another classical synthesis method, particularly valuable for producing anhydrous cobaltous bromide. This method is especially useful when the anhydrous form is required immediately without subsequent dehydration steps [4] [5].

    The reaction follows the equation:
    Co(s) + Br₂(l) → CoBr₂(s)

    This synthesis requires elevated temperatures to initiate and maintain the reaction between metallic cobalt and liquid bromine [5]. The product obtained is anhydrous cobaltous bromide, which appears as green crystals in contrast to the red-purple hexahydrate form [4] [5]. The reaction typically achieves high yields exceeding 90% and produces material of good purity.

    The process involves the oxidation of metallic cobalt by bromine, with cobalt being oxidized from its zero oxidation state to +2, while bromine is reduced from 0 to -1. The reaction is exothermic and requires careful temperature control to prevent overheating and ensure complete conversion [5].

    Dehydration Processes of Hydrated Forms

    The controlled dehydration of cobaltous bromide hydrates represents a crucial synthetic approach for obtaining anhydrous material from hydrated precursors. This process involves the stepwise removal of water molecules through carefully controlled heating [3] [2].

    The dehydration proceeds through distinct stages:

    Stage 1: CoBr₂·6H₂O → CoBr₂·2H₂O + 4H₂O (at 100°C)
    Stage 2: CoBr₂·2H₂O → CoBr₂ + 2H₂O (at 130°C)

    The first stage involves heating the hexahydrate to 100°C, resulting in the loss of four water molecules and formation of the dihydrate [3]. The color change from red-purple to purple indicates the transition from hexahydrate to dihydrate form. Further heating to 130°C completes the dehydration process, producing anhydrous cobaltous bromide with a characteristic green color [3].

    The dehydration process requires careful temperature control to prevent decomposition and ensure complete water removal. The use of an inert atmosphere is recommended to prevent oxidation of the cobalt center during the heating process [2]. The molecular structure changes significantly during dehydration, with the coordination environment of cobalt transitioning from octahedral in the hydrated forms to a different geometry in the anhydrous state.

    Purification Techniques

    Purification of cobaltous bromide is essential for achieving the high purity levels required for catalytic and research applications. Several established purification methods are employed, each offering specific advantages depending on the desired purity level and application requirements.

    Recrystallization from Water represents the most common and cost-effective purification method. The procedure involves dissolving the crude cobaltous bromide in the minimum amount of water (typically 1 mL per gram of material) followed by partial evaporation in a desiccator [2] [6]. This method typically achieves purity levels exceeding 95% with yields ranging from 80-90%. The technique is particularly effective for removing inorganic impurities and excess salts.

    Recrystallization from Alcohol offers enhanced crystal quality and can be employed when superior crystal morphology is required. The process involves dissolving the cobaltous bromide in ethanol followed by slow evaporation [2]. This method typically achieves purity levels exceeding 95% with yields ranging from 85-95%. The alcohol recrystallization method is particularly useful for removing organic contaminants and achieving well-formed crystals suitable for structural studies.

    Vacuum Drying provides the most effective method for achieving very high purity levels exceeding 99%. The process involves heating the material under reduced pressure to remove water and volatile impurities [2]. This technique is particularly valuable when ultra-high purity material is required for sensitive applications such as electronic materials or high-performance catalysts.

    Controlled Dehydration allows for precise control of water content in the final product. The process involves stepwise heating at specific temperatures under controlled atmospheric conditions [3] [2]. This method enables the production of materials with predetermined hydration levels, which is particularly important for applications requiring specific water content.

    Modern Synthetic Approaches

    Contemporary synthesis methods for cobaltous bromide have evolved to address the demands of modern industrial applications, particularly in electronics, catalysis, and materials science. These advanced approaches emphasize improved efficiency, reduced environmental impact, and enhanced product quality.

    Sonochemical Synthesis represents a modern approach that utilizes ultrasonic energy to enhance reaction rates and improve product characteristics. Research has demonstrated that sonochemical methods can produce cobaltous bromide complexes with improved crystallinity and reduced reaction times [7]. The ultrasonic energy facilitates better mixing and can lead to more uniform particle size distributions, which is particularly valuable for catalytic applications.

    Microwave-Assisted Synthesis offers rapid heating and improved reaction control compared to conventional heating methods. This technique has been applied to various cobalt compound syntheses and shows promise for cobaltous bromide preparation [8]. The microwave method can significantly reduce reaction times while maintaining high product quality and yields.

    Mechanochemical Synthesis utilizing high-energy ball milling represents another modern approach for cobaltous bromide preparation. Research has shown that planetary ball mills can be employed to synthesize cobaltous bromide nanoparticles with controlled size distributions [9]. This method offers advantages in terms of energy efficiency and the ability to produce materials with unique morphological characteristics.

    Solution-Phase Synthesis with Controlled Precipitation involves the use of specialized precipitation agents and controlled addition rates to achieve superior product characteristics. This approach allows for precise control of particle size, morphology, and purity levels [10]. The method is particularly valuable for producing materials with specific surface area requirements for catalytic applications.

    Scale-up Considerations for Industrial Production

    The transition from laboratory-scale synthesis to industrial production of cobaltous bromide requires careful consideration of multiple factors including reaction engineering, process control, safety, and economic viability. Modern industrial synthesis approaches emphasize efficiency, safety, and environmental compatibility.

    Reactor Design and Process Control are critical factors in industrial cobaltous bromide production. Large-scale synthesis typically employs continuous stirred tank reactors or batch reactors with precise temperature and pH control systems [11] [12]. The reaction conditions must be carefully optimized to ensure consistent product quality while maximizing throughput and minimizing energy consumption.

    Market Analysis and Production Capacity indicate significant growth in cobaltous bromide demand. The global cobalt(II) bromide anhydrous powder market was valued at USD 123 million in 2024 and is forecasted to reach USD 215 million by 2033, growing at a CAGR of 7.2% [11] [13]. This growth is driven by increasing demand in electronics, battery manufacturing, and catalytic applications.

    Quality Control and Characterization in industrial production require sophisticated analytical techniques to ensure product consistency. Modern production facilities employ multiple analytical methods including X-ray diffraction, inductively coupled plasma spectroscopy, and thermal analysis to verify product specifications [11] [14]. The implementation of real-time monitoring systems enables continuous quality assurance throughout the production process.

    Environmental and Safety Considerations play increasingly important roles in industrial synthesis design. Modern production facilities incorporate advanced safety systems for handling bromine and cobalt compounds, including specialized ventilation systems, emergency response protocols, and waste treatment facilities [11] [14]. The development of greener synthesis routes that minimize environmental impact while maintaining product quality represents a key area of ongoing research and development.

    Economic Optimization involves balancing raw material costs, energy consumption, and production efficiency. The selection of synthesis route depends on factors including desired product form, purity requirements, and economic constraints [11] [14]. Industrial producers increasingly focus on process intensification and energy efficiency improvements to maintain competitive advantage in the growing global market.

    Physical Description

    Cobaltous bromide is a red violet crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a catalyst in the production of other chemicals.
    Liquid

    Color/Form

    Bright green solid or lustrous green crystalline leaflets
    Green hexagonal crystals; hygroscopic

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    218.76782 g/mol

    Monoisotopic Mass

    216.76987 g/mol

    Boiling Point

    Loses 4 H2O at 212° F. and all H2O at 266° F. (USCG, 1999)

    Flash Point

    Not Applicable. Not flammable. (USCG, 1999)

    Heavy Atom Count

    3

    Density

    4.909 at 77 °F (USCG, 1999)
    4.909 at 25 °C/4 °C

    Melting Point

    1252.4 °F For anhydrate; 117.5° F for hexahydrate. (USCG, 1999)
    678 °C under HBr and molecular nitrogen

    GHS Hazard Statements

    Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (82.61%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
    H317 (89.13%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (82.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H334 (89.13%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
    H335 (82.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H350 (82.61%): May cause cancer [Danger Carcinogenicity];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard Irritant

    Irritant;Health Hazard

    Other CAS

    7789-43-7
    12789-07-0

    Associated Chemicals

    Cobalt(II) bromide hexahydrate;13762-12-4

    Wikipedia

    Cobalt(II) bromide

    Methods of Manufacturing

    By the action of bromine on cobalt or of hydrobromic acid on cobaltous hydroxide or carbonate followed by crystallization.

    General Manufacturing Information

    Petrochemical manufacturing
    Cobalt bromide (CoBr2): ACTIVE

    Storage Conditions

    Keep container tightly closed in a dry and well-ventilated place.

    Stability Shelf Life

    Stable under recommended storage conditions.
    Hygroscopic, forms hexahydrate in air.

    Dates

    Last modified: 08-15-2023

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